![molecular formula C21H25NO5S B14921472 3-({[3-(Ethoxycarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14921472.png)
3-({[3-(Ethoxycarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
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Overview
Description
3-({[3-(ETHOXYCARBONYL)-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]AMINO}CARBONYL)BICYCLO[221]HEPT-5-ENE-2-CARBOXYLIC ACID is a complex organic compound with a unique structure that combines a bicyclic framework with a benzothiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[3-(ETHOXYCARBONYL)-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]AMINO}CARBONYL)BICYCLO[221]HEPT-5-ENE-2-CARBOXYLIC ACID typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated synthesis systems, and rigorous quality control measures to ensure consistency and compliance with regulatory standards .
Chemical Reactions Analysis
Types of Reactions
3-({[3-(ETHOXYCARBONYL)-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]AMINO}CARBONYL)BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions could introduce new functional groups, such as halides or amines .
Scientific Research Applications
3-({[3-(ETHOXYCARBONYL)-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]AMINO}CARBONYL)BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used in biochemical assays to study enzyme interactions and cellular processes.
Industry: It may be used in the development of new materials with unique properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of 3-({[3-(ETHOXYCARBONYL)-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]AMINO}CARBONYL)BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function, leading to the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
3-({[3-(ETHOXYCARBONYL)-4,5-DIMETHYL-2-THIENYL]AMINO}CARBONYL)BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID: This compound has a similar bicyclic framework but with a different substituent on the benzothiophene ring.
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, methyl ester: This compound shares the bicyclic structure but differs in the functional groups attached.
Uniqueness
The uniqueness of 3-({[3-(ETHOXYCARBONYL)-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]AMINO}CARBONYL)BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID lies in its specific combination of functional groups and structural elements, which confer distinct chemical and biological properties.
Biological Activity
The compound 3-({[3-(Ethoxycarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, synthesis, and relevant case studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The molecular formula of the compound is C23H25N3O7S with a molecular weight of approximately 487.54 g/mol. The structure features a bicyclic framework which is significant for its biological interactions.
Antimicrobial Activity
Research indicates that derivatives of benzothiophene compounds exhibit notable antimicrobial properties. For instance, compounds similar to the one have shown efficacy against various bacterial strains, including mycobacteria and other opportunistic pathogens. The mechanism often involves interference with bacterial cell wall synthesis or function, leading to cell lysis and death.
Anti-inflammatory Effects
The compound's structural characteristics suggest potential anti-inflammatory activity. Studies have demonstrated that benzothiophene derivatives can inhibit the production of pro-inflammatory cytokines, thereby modulating immune responses. This activity is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases.
Anticancer Properties
Preliminary studies have suggested that the compound may exhibit anticancer properties by inducing apoptosis in cancer cells. The presence of the benzothiophene moiety is often linked to the inhibition of tumor growth through various pathways, including the regulation of cell cycle progression and apoptosis.
Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry explored the antimicrobial activity of related compounds against Mycobacterium tuberculosis. The results indicated that certain derivatives exhibited MIC values in the low micromolar range, suggesting strong antimicrobial potential .
Study 2: Anti-inflammatory Mechanism
In a study focusing on anti-inflammatory effects, researchers found that related compounds significantly reduced TNF-alpha levels in vitro. This reduction was associated with decreased activation of NF-kB pathways, which are critical in inflammatory responses .
Study 3: Anticancer Activity
A recent investigation reported that a structurally similar compound induced apoptosis in breast cancer cell lines through caspase activation. The study highlighted the importance of structural modifications in enhancing anticancer activity .
Synthesis Pathways
The synthesis of this compound typically involves multi-step organic reactions including:
- Formation of the benzothiophene core.
- Introduction of ethoxycarbonyl and amino groups.
- Cyclization to form the bicyclic structure.
- Final carboxylic acid functionalization.
Properties
Molecular Formula |
C21H25NO5S |
---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
3-[(3-ethoxycarbonyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
InChI |
InChI=1S/C21H25NO5S/c1-3-27-21(26)17-13-7-4-10(2)8-14(13)28-19(17)22-18(23)15-11-5-6-12(9-11)16(15)20(24)25/h5-6,10-12,15-16H,3-4,7-9H2,1-2H3,(H,22,23)(H,24,25) |
InChI Key |
SZFXIWSPFITWIU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)C3C4CC(C3C(=O)O)C=C4 |
Origin of Product |
United States |
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